3-(Phenylmethylene)indolin-2-one is a chemical compound belonging to the indolin-2-one family, characterized by its phenylmethylene substituent at the 3-position. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The structure of 3-(Phenylmethylene)indolin-2-one allows for various modifications, which can enhance its pharmacological effects.
3-(Phenylmethylene)indolin-2-one is classified under the category of indole derivatives, specifically as a substituted indolin-2-one. It is synthesized through various organic reactions, including Knoevenagel condensation and other methods involving aldehydes and indolin-2-one derivatives. The compound's structural features contribute to its classification as a versatile scaffold in medicinal chemistry.
The synthesis of 3-(Phenylmethylene)indolin-2-one typically involves the following key steps:
The molecular formula of 3-(Phenylmethylene)indolin-2-one is . Its structure features:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, NMR spectra typically show characteristic peaks corresponding to the aromatic protons and the methylene group .
3-(Phenylmethylene)indolin-2-one can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for developing derivatives with enhanced pharmacological properties .
The mechanism of action of 3-(Phenylmethylene)indolin-2-one primarily relates to its biological activities:
This multifaceted action makes it a promising candidate for further pharmacological exploration.
The physical properties of 3-(Phenylmethylene)indolin-2-one include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes .
3-(Phenylmethylene)indolin-2-one has several applications in scientific research:
3-(Phenylmethylene)indolin-2-one (systematic IUPAC name: (3Z)-3-(phenylmethylidene)-1,3-dihydro-2H-indol-2-one) belongs to the class of 3-alkylideneoxindoles. Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.25 g/mol [1] [2]. This compound features an indolin-2-one core—a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring—with a phenyl-substituted exocyclic methylene group at the C3 position. The exocyclic double bond predominantly adopts the Z-configuration due to steric and electronic constraints [6] [10]. It is alternatively named as 3-benzylideneindolin-2-one or 3-benzylidene-2-indolinone in chemical databases [10]. Within the indolin-2-one family, it is classified as a non-C3-spiro derivative, distinguishing it from spirooxindole scaffolds prevalent in alkaloids and kinase inhibitors [4].
Compound Name | C3 Substituent | Core Structure | Biological Significance |
---|---|---|---|
3-(Phenylmethylene)indolin-2-one | Benzylidene | Non-spiro | Kinase inhibition scaffold [3] |
Spirotryprostatin A | Spiro(pyrrolidine-2,3') | Spirocyclic | Antimitotic natural product [4] |
Sunitinib | Diethylaminoethyl | Non-spiro | FDA-approved kinase inhibitor [8] |
5-Nitro-3-(phenylimino)indolin-2-one | Phenylimino | Imino derivative | Anticancer lead [9] |
The compound emerged as a synthetic intermediate in the late 20th century during explorations of oxindole-based kinase inhibitors. Early synthetic efforts focused on Wittig reactions using chloromethyl triphenylphosphonium iodide and isatin (indoline-2,3-dione), yielding 3-(chloromethylene)indolin-2-one intermediates that could be further functionalized [3]. Its significance grew when structural studies revealed that the benzylidene moiety enables π-stacking interactions with tyrosine residues (e.g., Tyr-1230 in c-Met kinase), mimicking ATP’s adenine ring [3] [8]. This pharmacophore feature propelled its adoption as a core scaffold in targeted cancer therapy programs. By the early 2000s, derivatives were systematically evaluated for kinase inhibition and antibacterial activity, marking its transition from a synthetic curiosity to a validated medicinal chemistry scaffold [3] [7].
This scaffold demonstrates broad therapeutic potential against multifactorial diseases due to its dual targeting capabilities. In oncology, it inhibits cyclin-dependent kinase 2 (CDK2; IC₅₀ = 6.6 μM for brominated derivatives), disrupting cell cycle progression in tumors [3]. Its antibacterial activity against Gram-positive Bacillus cereus and Streptomyces chartreusis stems from membrane-targeting mechanisms, offering avenues for antibiotic development [3]. Additionally, derivatives exhibit anti-inflammatory effects through COX-2 inhibition [8], and structural analogs like 5-nitro-3-(phenylimino)indolin-2-one show promise against 60 human cancer cell lines in NCI screenings [9]. The scaffold’s modularity allows optimization for blood-brain barrier penetration, highlighting potential in neurodegenerative diseases such as Alzheimer’s via cholinesterase inhibition [8].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: